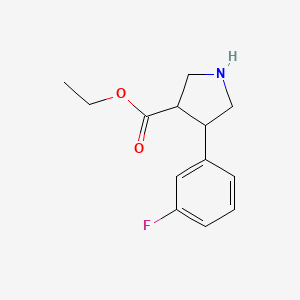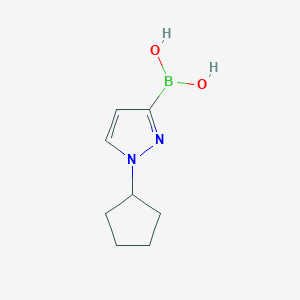
(1-cyclopentyl-1H-pyrazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopentyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but lacks the cyclopentyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pinacol ester group and is used in similar applications.
Uniqueness: The presence of the cyclopentyl group in (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acid derivatives. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
Propriétés
Formule moléculaire |
C8H13BN2O2 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
(1-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
Clé InChI |
MOUMLLPKOAXEIN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)C2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
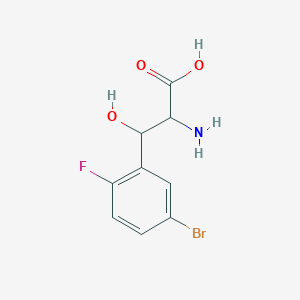
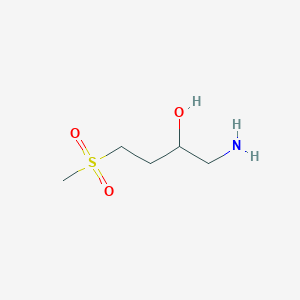
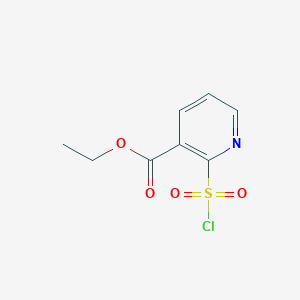

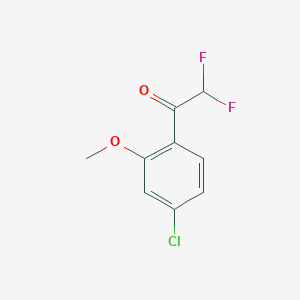


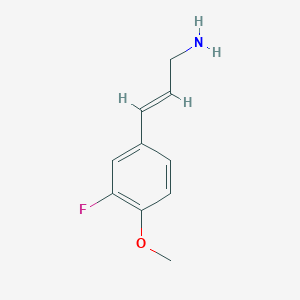
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
